molecular formula C5H6F5IO B6311808 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol CAS No. 1858241-78-7

4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol

Cat. No.: B6311808
CAS No.: 1858241-78-7
M. Wt: 304.00 g/mol
InChI Key: FLAJFCSYQQZCAF-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol is a fluorinated organic compound with the molecular formula C5H6F5IO It is characterized by the presence of five fluorine atoms and one iodine atom attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol typically involves the iodination of a pentafluorinated alcohol precursor. One common method includes the reaction of 4,4,5,5,5-Pentafluoropentanol with iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the iodine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

  • 4,4,5,5,5-Pentafluoro-2-iodopentan-1-ol
  • 4,4,5,5,5-Pentafluoro-1-pentanol
  • 4,4,5,5,5-Pentafluoro-3-chloropentan-1-ol

Comparison: 4,4,5,5,5-Pentafluoro-3-iodopentan-1-ol is unique due to the position of the iodine atom, which can significantly affect its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different substitution patterns and reactivity profiles, making it valuable for specific synthetic applications .

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-3-iodopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5IO/c6-4(7,5(8,9)10)3(11)1-2-12/h3,12H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJFCSYQQZCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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